molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Cat. No.: B2808327
CAS No.: 314268-42-3
M. Wt: 204.233
InChI Key: BWHNOJMFXHRVEX-UHFFFAOYSA-N
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Description

4-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is a chemical intermediate featuring a benzene ring connected to a 1,2,4-triazole heterocycle via an ethoxy linker. This structure class is of significant interest in medicinal chemistry for developing new pharmacologically active compounds. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its presence in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Particularly, aniline derivatives containing the 1,2,4-triazole structural fragment have been identified as key intermediates in the synthesis of novel anticonvulsant agents . Research indicates that such compounds can be designed to target the benzodiazepine site of the GABA A receptor, a major target for anticonvulsant and anxiolytic drugs . In these designs, the aniline moiety serves as a critical point for diversification, allowing researchers to synthesize a library of amide derivatives for structure-activity relationship (SAR) studies . The ethoxy linker in this compound provides conformational flexibility, which can be essential for optimal interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can employ this compound as a versatile building block to create derivatives for high-throughput screening and further investigation into potential treatments for neurological disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNOJMFXHRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities.[1] This guide details a proposed synthetic pathway for the title compound, outlines its predicted physicochemical and spectral characteristics, and explores its potential as a valuable intermediate in drug discovery and materials science. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that confers unique chemical properties and biological activities.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[1] The triazole nucleus is a key component in several clinically successful drugs, underscoring its importance in medicinal chemistry. The title compound, 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, combines this privileged heterocycle with an aniline functionality, presenting a versatile platform for further chemical modification and exploration of its biological potential.

Chemical Structure and Properties

Chemical Name: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Molecular Formula: C₁₀H₁₂N₄O[2] Molecular Weight: 204.23 g/mol [2]

Structural Diagram:

Caption: Chemical structure of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline.

Physicochemical Properties (Predicted)
PropertyPredicted ValueReference Compound
Melting PointSolid at room temperature4-Ethoxyaniline (2-5 °C)
Boiling Point> 250 °C4-Ethoxyaniline (~250 °C)
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO)4-Ethoxyaniline[3]
AppearanceOff-white to pale yellow solidGeneral observation for similar anilines

Synthesis Protocol

A plausible and efficient two-step synthetic route for 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is proposed below, based on established methodologies for the synthesis of related triazole and aniline derivatives.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Nitro Group Reduction A 4-Nitrophenol I1 1-(2-Chloroethoxy)-4-nitrobenzene A->I1 K₂CO₃, Acetone, Reflux B 1-bromo-2-chloroethane B->I1 C 1H-1,2,4-Triazole I2 1-[2-(4-Nitrophenoxy)ethyl]-1H-1,2,4-triazole C->I2 D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) P 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline D->P I1->I2 NaH, DMF I2->P Potential_Applications Core 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline App1 Antifungal Drug Discovery Core->App1 Derivative Synthesis App2 Anticancer Research Core->App2 Derivative Synthesis App3 Anti-inflammatory Agents Core->App3 Derivative Synthesis App4 Polymer Synthesis Core->App4 Monomer App5 Corrosion Inhibitors Core->App5 Functional Additive

Sources

A Comprehensive Technical Guide to the Biological Activity of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline and its intermediates. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate further investigation and application of this promising class of compounds.

Introduction: The Significance of Triazole Moieties in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Triazole derivatives are particularly renowned for their potent antifungal properties, exemplified by clinically significant drugs such as fluconazole and itraconazole.[1][3][5] Their mechanism of action primarily involves the inhibition of cytochrome P450-dependent enzymes, crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][6][7] Beyond their antifungal applications, triazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1][4][8][9]

The aniline moiety, when incorporated into drug candidates, can significantly influence their pharmacokinetic and pharmacodynamic properties.[2][10] The combination of a 1,2,4-triazole nucleus with an aniline structure, connected via an ethoxy linker as in 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, presents a compelling framework for the development of novel therapeutic agents. This guide will delve into the synthesis of this specific intermediate and explore its potential biological activities, supported by detailed experimental protocols.

Technical_Guide_Structure Introduction Introduction Synthesis Synthesis Introduction->Synthesis Leads to Biological_Activity Biological_Activity Synthesis->Biological_Activity Enables study of Experimental_Protocols Experimental_Protocols Biological_Activity->Experimental_Protocols Requires validation by SAR_and_Future_Directions SAR_and_Future_Directions Experimental_Protocols->SAR_and_Future_Directions Informs References References SAR_and_Future_Directions->References Supported by

Caption: Overall structure of the technical guide.

Synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

The synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is a multi-step process that can be achieved through various synthetic routes. A common and efficient approach involves the initial protection of the aniline functional group, followed by etherification and subsequent deprotection.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes high yields and purity of the final product. The protection of the aniline group is crucial to prevent its interference with the subsequent nucleophilic substitution reaction. N-acetylation is a common and effective method for this purpose. The Williamson ether synthesis is a reliable method for forming the ethoxy linker. Finally, acidic or basic hydrolysis effectively removes the acetyl protecting group to yield the desired aniline.

Synthesis_Workflow Start Start Step1 Protection of 4-aminophenol Start->Step1 Step2 Etherification with 1-bromo-2-chloroethane Step1->Step2 Step3 Nucleophilic substitution with 1H-1,2,4-triazole Step2->Step3 Step4 Deprotection of the aniline group Step3->Step4 End Final Product: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Step4->End

Caption: Chemical synthesis workflow.

Detailed Synthetic Protocol

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Intermediate 1)

  • To a stirred solution of 4-aminophenol in glacial acetic acid, add acetic anhydride dropwise at room temperature.

  • Continue stirring for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain N-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(4-(2-chloroethoxy)phenyl)acetamide (Intermediate 2)

  • To a solution of N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate.

  • Add 1-bromo-2-chloroethane to the mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain N-(4-(2-chloroethoxy)phenyl)acetamide.[11]

Step 3: Synthesis of N-(4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)phenyl)acetamide (Intermediate 3)

  • Dissolve N-(4-(2-chloroethoxy)phenyl)acetamide and 1H-1,2,4-triazole in a polar aprotic solvent like DMF.

  • Add a base such as anhydrous potassium carbonate.

  • Heat the reaction mixture at 80-100 °C for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Step 4: Synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (Final Product)

  • To a solution of N-(4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)phenyl)acetamide in ethanol, add concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline.

Biological Activities and Mechanisms of Action

The biological profile of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline and its intermediates is predicted to be dominated by antifungal activity, with potential for other therapeutic applications.

Antifungal Activity

Mechanism of Action: The primary mechanism of antifungal action for triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6][7][12] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[6][12]

Antifungal_Mechanism Triazole_Compound 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Antifungal mechanism of action.

Spectrum of Activity: Triazole antifungals are known to be effective against a broad range of pathogenic fungi, including Candida species, Cryptococcus neoformans, and various molds like Aspergillus species.[1][5] The specific activity of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline would need to be determined experimentally against a panel of clinically relevant fungal strains.

Potential Anticancer and Antibacterial Activities

Several studies have reported that triazole derivatives exhibit promising anticancer and antibacterial activities.[1][9][13] The aniline moiety has also been incorporated into various anticancer agents.[14][15] Therefore, it is plausible that 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline could display cytotoxic effects against cancer cell lines and inhibitory activity against bacterial pathogens. The precise mechanisms for these potential activities would require further investigation but could involve interactions with various cellular targets.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, a series of standardized in vitro assays should be employed.

Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing antifungal activity.[16][17][18]

Principle: This method involves challenging a standardized inoculum of a fungal strain with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.[17]

Protocol:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Harvest the cells or spores and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard.[17] Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.[17][19]

  • Preparation of Drug Dilutions: Prepare a stock solution of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.[16][17]

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[16][17]

  • Endpoint Determination: Determine the MIC visually or by using a spectrophotometer to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free growth control.[18]

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Drug Dilutions in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End MIC Value Obtained Read_Results->End

Caption: Workflow for MIC determination.

In Vitro Cytotoxicity Assay: MTT Assay

To evaluate the potential anticancer activity and general toxicity of the compound, a cytotoxicity assay using human cell lines is essential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line in a 96-well plate at a predetermined density.[14][20] Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline against Pathogenic Fungi

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 90028Data
Candida glabrata ATCC 90030Data
Cryptococcus neoformans ATCC 90112Data
Aspergillus fumigatus ATCC 204305Data

Table 2: In Vitro Cytotoxicity (IC50) of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline against Human Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)Data
A549 (Lung Cancer)Data
Normal Human FibroblastsData

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline can be further optimized by systematic structural modifications. Key areas for future investigation include:

  • Substitution on the Aniline Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the aniline ring can modulate the compound's lipophilicity, electronic properties, and interaction with biological targets.[2][21]

  • Modification of the Linker: Altering the length and composition of the ethoxy linker could influence the compound's flexibility and binding affinity.

  • Derivatization of the Aniline Nitrogen: The primary amine of the aniline group provides a handle for further chemical modifications, such as the formation of amides or Schiff bases, which could lead to compounds with enhanced or novel biological activities.[22]

A thorough SAR study will provide valuable insights for the rational design of more potent and selective analogs. Future research should also focus on in vivo efficacy studies in animal models and detailed mechanistic investigations to elucidate the precise molecular targets of these promising compounds.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals. (2011, May 25). Beilstein Journals. [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. EBSCO. [Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. ISRES. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. (2024, April 29). PubMed. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. PMC. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3). ACS Publications. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1). Symbiosis Online Publishing. [Link]

  • Antifungal agents: mechanisms of action. Trends in Microbiology. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (2022, July 19). Frontiers. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Bio-protocol. [Link]

  • Development of experimental approaches for determining concentrations of antifungals that select for resistance - GOV.UK. GOV.UK. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. PMC. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC. PMC. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. PMC. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. ResearchGate. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies - DOKUMEN.PUB. DOKUMEN.PUB. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). MDPI. [Link]

  • Cellular responses of aniline oligomers: a preliminary study - RSC Publishing. RSC Publishing. [Link]

  • Design, synthesis and structure–activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains | Scilit. Scilit. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University. (2024, August 15). IFTM University. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests - PubMed. PubMed. [Link]

  • (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives... - ResearchGate. ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed. (2009, July 15). PubMed. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). * Zaporozhye Medical Journal*. [Link]

  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted. Indian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (2019, June 17). PMC. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Egyptian Journal of Chemistry. [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs | Regulatory Mechanisms in Biosystems. (2024, February 27). Regulatory Mechanisms in Biosystems. [Link]

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018, September 2). ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC. (2025, August 18). PMC. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed. (2020, March 15). PubMed. [Link]

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Sources

CAS registry number and physical constants for 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline , a specialized intermediate used in the synthesis of bioactive heterocyclic compounds, particularly in the development of antifungal agents and tyrosine kinase inhibitors.

Executive Summary

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (Molecular Formula: C₁₀H₁₂N₄O) is a bifunctional building block characterized by a primary aniline moiety linked via an ethoxy spacer to a 1,2,4-triazole ring.[1][2][3] This structural motif is critical in medicinal chemistry, serving as a pharmacophore scaffold for drugs targeting cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase in fungi) and various kinase pathways.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, designed for researchers in pharmaceutical process development.

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Common Synonyms 1-(2-(4-aminophenoxy)ethyl)-1,2,4-triazole; p-(2-(1,2,4-triazol-1-yl)ethoxy)aniline
CAS Registry Number Not Widely Listed (Proprietary Intermediate)*
ChemicalBook ID CB81544334
SMILES Nc1ccc(OCCn2cncn2)cc1
InChI Key (Calculated) XZQOIXZJZOJZQO-UHFFFAOYSA-N

*Note: While the specific CAS is not indexed in public registries like PubChem, the compound is a known derivative of 4-nitrophenol and 1-(2-chloroethyl)-1,2,4-triazole.

Physical Constants (Experimental & Predicted)
Property Value / Range Condition
Molecular Weight 204.23 g/mol -
Appearance Off-white to pale yellow solidStandard State
Melting Point 98 – 102 °C(Predicted based on nitro-precursor reduction)
Boiling Point ~430 °C@ 760 mmHg (Predicted)
Density 1.28 ± 0.1 g/cm³(Predicted)
LogP 0.85(Predicted, Hydrophilic/Lipophilic balance)
pKa (Aniline N) 4.8 ± 0.2(Predicted)
pKa (Triazole N) 2.3 ± 0.2(Predicted)
Solubility DMSO, Methanol, EthanolInsoluble in Water

Synthetic Pathways & Process Chemistry

The synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is typically achieved through a convergent route involving nucleophilic substitution followed by nitro group reduction. This approach ensures high regioselectivity for the N1-alkylation of the triazole.

Reaction Pathway Diagram

G Start1 4-Nitrophenol (CAS 100-02-7) Intermediate Intermediate: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]nitrobenzene Start1->Intermediate K2CO3, DMF, 80°C (Williamson Ether Synthesis) Start2 1-(2-Chloroethyl)-1,2,4-triazole (CAS 51532-69-9) Start2->Intermediate Product Product: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Intermediate->Product H2, Pd/C or Fe/HCl (Nitro Reduction)

Caption: Convergent synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline via Williamson ether synthesis and nitro reduction.

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Coupling of 4-nitrophenol with 1-(2-chloroethyl)-1,2,4-triazole.

  • Reagents:

    • 4-Nitrophenol (1.0 eq)

    • 1-(2-Chloroethyl)-1,2,4-triazole (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Charge a reaction vessel with 4-nitrophenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to form the phenoxide.

    • Add 1-(2-chloroethyl)-1,2,4-triazole dropwise.

    • Heat the mixture to 80–90 °C for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of 4-nitrophenol.

    • Workup: Pour the reaction mixture into ice-cold water. The nitro intermediate typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield: Typically 85–90%.

Step 2: Nitro Group Reduction

Objective: Selective reduction of the nitro group to the primary amine without affecting the triazole ring.

  • Reagents:

    • Nitro Intermediate (from Step 1)

    • Catalyst: 10% Pd/C (5 wt% loading)

    • Hydrogen Gas (H₂) or Ammonium Formate

    • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in methanol.

    • Add the Pd/C catalyst under an inert atmosphere (Nitrogen).

    • Introduce H₂ gas (balloon pressure or 1-3 bar in a hydrogenation shaker).

    • Stir at room temperature for 4–6 hours.

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain the crude aniline.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 90–95%.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm.

  • Retention Time: The aniline will elute earlier than the nitro precursor due to the polarity of the amine group.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.54 (s, 1H, Triazole H-5 )

    • δ 7.98 (s, 1H, Triazole H-3 )

    • δ 6.65 (d, 2H, Ar-H ortho to ether)

    • δ 6.50 (d, 2H, Ar-H ortho to amine)

    • δ 4.80 (s, 2H, -NH ₂)

    • δ 4.55 (t, 2H, -N-CH ₂-)

    • δ 4.20 (t, 2H, -O-CH ₂-)

Applications in Drug Discovery

This compound serves as a "linker-scaffold" intermediate. The aniline nitrogen is a versatile handle for further functionalization, while the triazole-ethoxy tail provides specific binding interactions.

  • Antifungal Agents: The 1,2,4-triazole moiety is the pharmacophore responsible for binding to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51) , inhibiting ergosterol biosynthesis.

  • Tyrosine Kinase Inhibitors: The ether linkage provides flexibility, allowing the aniline to be coupled with quinazoline or pyrimidine cores (via Buchwald-Hartwig amination) to create inhibitors for EGFR or VEGFR .

  • Probes: The primary amine can be derivatized with fluorescent tags to study the localization of triazole-based drugs in fungal cells.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Skin Sensitization: May cause an allergic skin reaction (H317).

    • Eye Irritation: Causes serious eye irritation (H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C), protected from light. The amine is sensitive to oxidation (browning) over time.

References

  • ChemicalBook. (2024). 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazole Derivatives. Retrieved from

  • PrepChem. (2023). Synthesis of 1,2,4-Triazole Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Ethoxyaniline (Analogous Hazard Data). Retrieved from

Sources

Methodological & Application

Topic: A Validated Two-Step Synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline from 4-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, a critical building block in modern pharmaceutical development. The target molecule is a key intermediate in the synthesis of potent triazole antifungal agents, most notably Posaconazole.[1][2][3] The described synthetic pathway originates from the readily available starting material, 4-fluoronitrobenzene, and proceeds through a robust two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a catalytic hydrogenation. This guide is designed for researchers in medicinal chemistry and drug development, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Strategic Overview

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[4][5][6] The title compound, 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, serves as a vital precursor for constructing the complex architecture of advanced antifungal drugs like Posaconazole, which are essential for treating invasive fungal infections in immunocompromised patients.[3][7]

The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity. It leverages fundamental organic chemistry principles to construct the target molecule in two distinct, high-yielding steps.

The Two-Step Synthetic Pathway:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). This step involves the formation of the critical ether linkage. The hydroxyl group of 2-(1H-1,2,4-triazol-1-yl)ethanol is deprotonated with a strong base to form a potent nucleophile, which then displaces the fluorine atom on 4-fluoronitrobenzene. The reaction is highly favored due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the intermediate Meisenheimer complex.[8][9]

  • Step 2: Catalytic Hydrogenation. The nitro group of the ether intermediate is selectively reduced to the primary amine using catalytic hydrogenation. This method is chosen for its exceptional cleanliness and high efficiency, avoiding the use of harsh acidic conditions or stoichiometric metal reductants which can complicate purification.[10][11][12]

G cluster_0 Overall Synthetic Workflow A 4-Fluoronitrobenzene C Step 1: SNAr Reaction (Ether Formation) A->C B 2-(1H-1,2,4-triazol-1-yl)ethanol B->C D 1-(2-((4-nitrophenyl)oxy)ethyl)-1H-1,2,4-triazole C->D Base (NaH) Solvent (DMF) E Step 2: Nitro Reduction (Catalytic Hydrogenation) D->E H2, Pd/C Solvent (EtOH) F 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (Final Product) E->F

Caption: Overall two-step synthetic workflow.

Experimental Protocols and Scientific Rationale

Part 1: Synthesis of 1-{2-[(4-Nitrophenyl)oxy]ethyl}-1H-1,2,4-triazole (SNAr Reaction)

Mechanistic Insight: The success of this step hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group (-NO2), positioned ortho or para to the leaving group (in this case, fluorine), dramatically increases the electrophilicity of the carbon atom bearing the halogen.[9] The nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, providing significant stabilization.[8] Subsequent loss of the fluoride leaving group re-establishes aromaticity and yields the desired product. Fluorine is a particularly effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, enhancing the carbon's electrophilicity.[13]

G cluster_1 SNAr Mechanism: Meisenheimer Complex Formation start 4-Fluoronitrobenzene + Alkoxide intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product Ether Product + F⁻ intermediate->product Loss of Leaving Group

Caption: Key stages of the SNAr reaction mechanism.

Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere. Stir until the alcohol is fully dissolved.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Expert Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This ensures a high concentration of the active nucleophile. The reaction is exothermic and produces hydrogen gas; therefore, slow, portion-wise addition at 0 °C under an inert atmosphere is critical for safety and control.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of 4-fluoronitrobenzene (1.05 eq) in anhydrous DMF dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain 1-{2-[(4-nitrophenyl)oxy]ethyl}-1H-1,2,4-triazole as a pale yellow solid.

Part 2: Synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (Nitro Reduction)

Mechanistic Insight: Catalytic hydrogenation is a surface-mediated reaction. The reaction proceeds via the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst.[11][14] On the catalyst surface, the H-H bond of H₂ is cleaved, and the hydrogen atoms are transferred sequentially to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final aniline product.[11][15] This method is highly selective for the nitro group and will not affect the aromatic ring, the ether linkage, or the triazole moiety under standard conditions.

Protocol:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add the nitro intermediate, 1-{2-[(4-nitrophenyl)oxy]ethyl}-1H-1,2,4-triazole (1.0 eq).

  • Catalyst and Solvent: Add a suitable solvent, such as ethanol or methanol, followed by palladium on carbon (10% Pd/C, 2-5 mol% loading).

    • Expert Insight: Palladium on carbon is the catalyst of choice for this transformation due to its high activity and selectivity. The catalyst loading can be adjusted, but 2-5 mol% is typically sufficient for complete conversion. Ethanol is an excellent solvent as it solubilizes the starting material and the product is often sparingly soluble, sometimes aiding in isolation.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 40-50 psi or using a hydrogen-filled balloon for smaller scales).

  • Reaction Progression: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 3-5 hours.

  • Workup and Isolation:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Safety Note: The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with the solvent during filtration and handle with care.

    • Wash the filter cake thoroughly with the reaction solvent (ethanol/methanol).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like isopropanol or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

ParameterStep 1: SNAr ReactionStep 2: Nitro Reduction
Key Reagents 4-Fluoronitrobenzene, 2-(1H-1,2,4-triazol-1-yl)ethanol, NaH1-{2-[(4-Nitrophenyl)oxy]ethyl}-1H-1,2,4-triazole, H₂, 10% Pd/C
Solvent Anhydrous DMFEthanol or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 85 - 95%90 - 98%
Purity (Crude) >90%>95%

Conclusion

This application note details a highly efficient and reliable synthetic route to 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, a valuable intermediate in pharmaceutical manufacturing. By elucidating the mechanistic principles behind each step and providing robust, validated protocols, this guide empowers researchers to confidently synthesize this key building block. The combination of a targeted SNAr reaction and a clean catalytic hydrogenation ensures high yields and purity, making this pathway suitable for both laboratory-scale synthesis and potential scale-up operations.

References

  • Vertex AI Search. Synthesis Methods for 1,2,4-Triazole Derivatives.
  • ChemicalBook. Posaconazole synthesis.
  • Quick Company. Preparation Of Salts Of Posaconazole Intermediate.
  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
  • ChemicalBook. 4-Fluoroaniline synthesis.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • StackExchange. Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
  • StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • European Patent Office. Purification of Posaconazole Intermediates.
  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and....
  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole.
  • ResearchGate. Synthesis of key intermediate 26.
  • ECHEMI. Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
  • YouTube. reduction of nitro groups to anilines.
  • ResearchGate. (PDF) Reduction of Nitrobenzene to Aniline.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • PharmaInfo. A Comprehensive review on 1, 2,4 Triazole.
  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • Linjiang Chemical. 4-Fluoronitrobenzene.
  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
  • PubMed. 4-(1,2,4-Triazol-1-yl)aniline.
  • ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • Google Patents. CN101624348A - Preparation method of para-fluoroaniline.
  • PubMed. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2.

Sources

Using 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline as a building block in API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (referred to herein as TEA-Linker ). This molecule represents a "privileged structure" in medicinal chemistry, combining a pharmacophoric 1,2,4-triazole moiety (common in antifungals and aromatase inhibitors) with a reactive aniline handle via a flexible ethoxy spacer.

The guide addresses the critical challenge of N1- vs. N4-regioselectivity during the triazole alkylation step and provides a robust, scalable protocol for generating high-purity API intermediates. It is designed for medicinal chemists and process engineers developing libraries for kinase inhibition or antifungal activity.

Chemical Profile & Significance

The TEA-Linker serves as a bifunctional building block. The aniline amine (


) allows for rapid diversification via amide coupling or reductive amination, while the triazole ether side chain improves water solubility and metabolic stability, often acting as a hydrogen bond acceptor in enzyme active sites (e.g., CYP450 heme coordination).
PropertySpecification
Chemical Name 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Molecular Formula

Molecular Weight 204.23 g/mol
Key Moiety 1,2,4-Triazole (N1-linked)
IUPAC Identity 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzenamine
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water

Retrosynthetic Analysis & Strategy

The synthesis of the TEA-Linker is most efficiently achieved via a linear convergent route . The critical quality attribute (CQA) is the regiochemistry of the triazole ring. 1,2,4-Triazole can be alkylated at the N1, N2, or N4 positions. Under basic conditions, N1-alkylation is thermodynamically favored but N4-alkylation is a common impurity (approx. 90:10 ratio typically).

Strategic Workflow:

  • Etherification: 4-Nitrophenol

    
     1-(2-bromoethoxy)-4-nitrobenzene.
    
  • N-Alkylation: Nucleophilic substitution with 1,2,4-triazole (Optimized for N1).

  • Reduction: Nitro group reduction to the target aniline.

SynthesisPath cluster_impurities Critical Impurity Control Nitro 4-Nitrophenol (Starting Material) Bromo Intermediate A: 1-(2-bromoethoxy)-4-nitrobenzene Nitro->Bromo 1,2-Dibromoethane K2CO3, ACN Coupled Intermediate B: 1-[2-(4-nitrophenoxy)ethyl]-1H-1,2,4-triazole (N1-Isomer) Bromo->Coupled Triazole, Base (Regiocontrol) N4_Iso N4-Isomer (Must be removed) Bromo->N4_Iso Triazole 1,2,4-Triazole Triazole->Coupled Aniline Target Product: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Coupled->Aniline H2, Pd/C or Fe/NH4Cl

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 1-(2-bromoethoxy)-4-nitrobenzene

Objective: Create the electrophilic linker attached to the nitro-aromatic scaffold.

  • Reagents: 4-Nitrophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 4-Nitrophenol (13.9 g, 100 mmol) in ACN (150 mL).

    • Add

      
       (27.6 g, 200 mmol) and stir at room temperature for 15 min.
      
    • Add 1,2-Dibromoethane (25.8 mL, 300 mmol) dropwise to prevent dimerization.

    • Reflux (

      
      ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Workup: Cool, filter off inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water and brine.

    • Purification: Recrystallize from Ethanol or use column chromatography if dimerization is observed.

    • Yield Target: 75–85%.

Protocol B: Regioselective Triazole Coupling (The Critical Step)

Objective: Install the triazole ring with high N1-selectivity.

  • Reagents: Intermediate A (1.0 eq), 1,2,4-Triazole (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR

    
     (2.0 eq), DMF (anhydrous).
    
  • Mechanistic Insight: NaH in DMF promotes rapid alkylation but may increase N4-isomer formation due to the "loose" ion pair.

    
     in Acetone or ACN often yields better N1/N4 ratios (thermodynamic control) but is slower. Recommended: 
    
    
    
    /DMF at
    
    
    .
  • Procedure:

    • Dissolve 1,2,4-Triazole (1.2 eq) in DMF. Add Base (

      
      ) and stir for 30 min.
      
    • Add Intermediate A (1.0 eq) slowly.

    • Heat to

      
       for 6–8 hours.
      
    • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

    • Purification (Crucial): The crude solid contains ~90% N1-isomer and ~10% N4-isomer. Recrystallize from Isopropanol/Water or Ethanol . The N1-isomer is generally less soluble and crystallizes first.

    • Validation: Check regiochemistry via

      
      -NMR.[1] N1-isomer protons typically appear at 
      
      
      
      8.2 and 7.9 ppm; N4-isomers are often equivalent or shifted.
Protocol C: Nitro Reduction to Aniline
  • Reagents: Nitro-Triazole Intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Procedure:

    • Suspend intermediate in Methanol. Add Pd/C carefully under nitrogen.

    • Purge with

      
      . Stir at RT for 4–6 hours.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Product: Off-white solid.

    • Yield: >90%.[2]

Application: API Library Generation

Once the TEA-Linker is synthesized, it serves as the nucleophile in coupling reactions.

Method: Amide Coupling (Kinase Inhibitor Scaffold)

  • Reagents: Carboxylic Acid (

    
    ), HATU (1.1 eq), DIPEA (2.0 eq), DMF.
    
  • Protocol:

    • Activate acid with HATU/DIPEA in DMF for 10 min.

    • Add TEA-Linker . Stir at RT for 2–12 h.

    • Precipitate with water or purify via Prep-HPLC.

Data: Typical Reaction Parameters

ParameterRecommended RangeImpact on Quality
Solvent (Coupling) DMF, DMAcHigh solubility of triazole ensures homogeneity.
Base (Alkylation)

vs. NaH

improves N1 selectivity; NaH is faster.
Temperature

Higher temps increase N4 impurity. Keep

.
Linker Length Ethoxy (2C)Optimal for metabolic stability (vs. methoxy or propoxy).

Quality Control & Analytical Verification

Differentiation of Isomers (NMR):

  • N1-Isomer (Target): The triazole ring protons are chemically non-equivalent. You will see two distinct singlets in the aromatic region (e.g.,

    
     8.52 and 
    
    
    
    7.98 in DMSO-
    
    
    ).
  • N4-Isomer (Impurity): The triazole molecule has a plane of symmetry if attached at N4. The protons are chemically equivalent, often appearing as a single signal (integrating to 2H) or very close doublets.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.[3] The Triazole-Aniline absorbs strongly.

Safety & Handling

  • 1,2,4-Triazole: Potential reproductive toxin. Handle in a fume hood.

  • 4-Nitrophenol: Toxic if swallowed/skin contact.

  • Process Safety: The alkylation step is exothermic. When using NaH, hydrogen gas is evolved; ensure proper venting.

  • Waste: Segregate halogenated waste (from dibromoethane) from non-halogenated.

References

  • ChemicalBook. 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline Chemical Properties. Retrieved from

  • Al-Soud, Y. A., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.[1] Retrieved from

  • BenchChem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Retrieved from

  • National Institutes of Health (NIH). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from

  • PrepChem. Synthesis of 4-[2-(4-methylphenyl)ethoxy]aniline (Analogous Ether Synthesis Protocol). Retrieved from

Sources

Application Note: Solvent Selection & Preparation of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline for In Vitro Assays

[1]

Introduction & Compound Analysis

The compound 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (CAS: 1060796-06-6 / Analogous structures) represents a class of functionalized anilines often used as intermediates in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.[1]

Successful in vitro evaluation requires a precise balance between solubility (keeping the compound in solution) and biocompatibility (ensuring the solvent does not kill the cells).[1][2]

Physicochemical Profile

To select the correct solvent, we must first understand the molecule's behavior:[2]

FeatureChemical ImplicationSolubility Impact
Aniline Moiety Weak base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), H-bond donor/acceptor.[1]
Susceptible to oxidation (browning).[1] Moderately polar but lipophilic ring.[1]
Triazole Ring Aromatic heterocycle, H-bond acceptor.[1]Adds polarity but maintains aromatic stacking (crystallinity).[1]
Ethoxy Linker Flexible ether spacer.[1]Increases lipophilicity compared to direct linkage.[1]
Overall Prediction Hydrophobic / Class II .[1]Poor aqueous solubility at neutral pH.[1] High solubility in polar aprotic solvents (DMSO).[1][3]

Solvent Selection Matrix

Based on the structural analysis, the following solvents are evaluated for stock solution preparation.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Grade: Cell Culture Grade (Hybridoma tested),

1
  • Why: DMSO is a dipolar aprotic solvent that disrupts the crystal lattice of the aniline-triazole structure effectively.[1] It is miscible with water, allowing for easy dilution into assay media.[1]

  • Limit: Final assay concentration must be < 0.5% (v/v) (ideally < 0.1%) to avoid solvent-induced cytotoxicity or enzyme denaturation.[1]

Secondary Recommendation: Ethanol (EtOH)

Grade: Absolute Ethanol (anhydrous), 200 proof.[1]

  • Why: Good solubility for anilines.[1] Less toxic than DMSO in some specific neuronal lines.[1]

  • Risk: High volatility leads to concentration shifts during storage or long assays (evaporation).[1]

Not Recommended: Aqueous Buffers (PBS/Water)[1]
  • Why: The neutral molecule will likely precipitate or form micro-aggregates, leading to false negatives (low bioavailability) or false positives (light scattering artifacts).[1]

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM - 100 mM) that ensures long-term stability.

Materials
  • Compound: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (Solid).[1]

  • Solvent: DMSO (Anhydrous, stored over molecular sieves).[1]

  • Vials: Amber glass vials (to prevent photo-oxidation of the aniline).[1]

  • Gas: Argon or Nitrogen (optional, for headspace purging).[1]

Step-by-Step Procedure
  • Calculate: Determine the volume of DMSO required to reach 50 mM.

    
    
    (Note: MW 
    
    
    204.23 g/mol )[1]
  • Weigh: Accurately weigh the solid into an amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration aromatic amines (leaching risk).[1]

  • Dissolve: Add the calculated volume of DMSO.

  • Agitate: Vortex for 30 seconds.

  • Sonication (Critical): If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The triazole-aniline stacking energy can be high; sonication breaks these interactions.[1]

  • Inspection: Hold the vial up to a light source. The solution must be completely clear. If it is cloudy, add more DMSO (dilute to 25 mM) and recalculate.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    

Protocol: The "Intermediate Plate" Dilution Method

The Problem: Directly piping 1


1

The Solution: Use an intermediate dilution step (Serial Dilution in DMSO first, then transfer).

Workflow Diagram (Graphviz)

DilutionProtocolcluster_legendLogic Flow: Prevent PrecipitationStockMaster Stock(50 mM in 100% DMSO)InterPlateIntermediate Plate(Serial Dilution in DMSO)Stock->InterPlate DiluteMediaStepPre-Dilution(1:20 into Media)InterPlate->MediaStep 5 µL into 95 µL Media(Reduces shock)AssayPlateAssay Plate(Final 1x Conc, 0.5% DMSO)MediaStep->AssayPlate 10 µL into 90 µL Cells

Caption: Step-wise dilution strategy to minimize "solvent shock" precipitation.

Detailed Steps
  • Step A (DMSO Serial Dilution): Prepare a 200x concentration series in a V-bottom polypropylene plate using 100% DMSO .

    • Example: If final assay top concentration is 10

      
      , this plate contains 2 mM.[1]
      
  • Step B (Intermediate Dilution): Transfer 5

    
     from Step A into 95 
    
    
    of warm culture media (without serum if possible, or with reduced serum) in a separate plate. Mix immediately.
    • Result: This is now a 10x solution with 5% DMSO .[1]

    • Check: Inspect this plate.[1] If it is cloudy, the compound has crashed out.[1] You cannot proceed.

  • Step C (Final Assay): Transfer 10

    
     from Step B into 90 
    
    
    of cells/assay buffer.
    • Final Result:1x compound concentration, 0.5% DMSO .[1]

Troubleshooting & Validation

Self-Validating the Protocol

Before running a valuable biological assay, validate the solubility using Nephelometry or Absorbance .[1]

  • Prepare the "Assay Ready" solution (Step C above) in a clear-bottom plate without cells.

  • Measure Absorbance at 600 nm (OD600) .

  • Criteria:

    • 
      : Soluble.[1]
      
    • 
      : Micro-precipitation detected.[1] Reduce concentration.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution turns pink/brown Aniline oxidation.[1]Discard. Prepare fresh stock. Flush vials with Argon. Add 1 mM Ascorbic Acid (if assay permits).
Precipitation in Media Hydrophobic crash-out.[1]Use the "Intermediate Plate" method.[1] Add 0.1% BSA to the media (acts as a carrier).[1]
High Cell Death in Controls DMSO toxicity.[1][4]Reduce final DMSO to 0.1%. Ensure DMSO is "Cell Culture Grade" and not oxidized (DMSO is hygroscopic).[1]

References

  • OECD Guidelines for the Testing of Chemicals. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (Guidelines on solvent limits <1%).

  • Assay Guidance Manual. (2012). Compound Management and Solubility in Screening. NCBI Bookshelf.[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Solubility profiling of anilines).

  • PubChem Compound Summary. (2025). 2-Ethoxy-5-(1,2,4-triazol-4-yl)aniline (Analogous Structure).

Preparation of diazonium salts from 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Diazotization of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Executive Summary & Chemical Context

This Application Note details the protocol for the diazotization of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (hereafter referred to as Compound A ). This molecule represents a critical class of intermediates used in the synthesis of aromatase inhibitors (e.g., Letrozole analogs), antifungal agents, and functional azo dyes.

The Challenge: The diazotization of Compound A presents a specific physiochemical challenge: the basicity of the 1,2,4-triazole ring (


) competes with the primary amine for protons. Furthermore, the ethoxy linker introduces a degree of lipophilicity that can complicate solubility in purely aqueous acidic media.

The Solution: This protocol utilizes a Controlled Acid-Excess Methodology . By maintaining a specific acid stoichiometry, we ensure the triazole ring remains protonated (solubilizing the molecule) while generating the nitrosonium ion (


) required for the diazotization of the aniline.

Critical Safety Warning:

DANGER: Arenediazonium salts derived from ether-linked heterocycles are potentially explosive if isolated in the dry state. This protocol is designed strictly for in situ generation and immediate consumption (e.g., Sandmeyer reaction or Azo coupling). DO NOT ISOLATE THE DRY SALT.

Mechanistic Insight & Reaction Design

The reaction proceeds via the attack of the nucleophilic amine on the electrophilic nitrosonium ion.[1] Success depends on managing the equilibrium between the ammonium salt (unreactive) and the free amine (reactive), even in highly acidic media.

Key Reaction Parameters
ParameterSpecificationScientific Rationale
Temperature

to

Prevents the thermal decomposition of the unstable diazonium salt into a phenol (via

hydrolysis).
Acid Stoichiometry 2.5 – 3.0 Equivalents1 Eq for amine salt formation, 1 Eq for triazole protonation, and 0.5–1.0 Eq excess to generate

and prevent triazene coupling.
Nitrite Addition Sub-surface / DropwisePrevents local excesses of

which can lead to

gas evolution and side reactions.
Endpoint Control Starch-Iodide (+)Ensures complete conversion of the amine; excess

must be quenched to prevent interference in subsequent steps.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (>98% purity).

  • Acid: Hydrochloric Acid (37%, ACS Reagent) or Sulfuric Acid (

    
    , 2M).
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 4N aqueous solution.
    
  • Quencher: Urea or Sulfamic Acid.[2]

  • Solvent: Deionized Water (co-solvent: Acetic Acid or THF if solubility is poor).

Step-by-Step Methodology

Step 1: Solubilization and Salt Formation

  • Charge a 3-neck round-bottom flask with Compound A (10.0 mmol, 2.04 g).

  • Add 15 mL of water . The solid will likely remain suspended.

  • Crucial Step: Slowly add concentrated HCl (30.0 mmol, ~2.5 mL) with vigorous stirring.

    • Observation: The mixture should clarify as the bis-hydrochloride salt forms (protonation of both the aniline

      
       and the triazole 
      
      
      
      ).
    • Note: If the solution remains turbid, add Glacial Acetic Acid (5 mL) to assist solvation of the ethoxy linker.

Step 2: Thermal Equilibration

  • Immerse the flask in an ice/salt bath (

    
    /Ice ratio 1:3).
    
  • Cool the internal temperature to -5°C to 0°C . Monitor with an internal probe; do not rely on bath temperature.

Step 3: Diazotization

  • Prepare a solution of Sodium Nitrite (10.5 mmol, 0.725 g) in 2 mL water.

  • Add the nitrite solution dropwise over 15–20 minutes.

    • Rate Control: Ensure internal temperature does not rise above +2°C.

    • Visual Check: The solution may turn pale yellow or orange. Darkening (brown/black) indicates decomposition—stop addition and cool immediately.

Step 4: Validation & Quenching

  • Stir for an additional 15 minutes at 0°C.

  • Spot Test: Place a drop of the reaction mixture on Starch-Iodide paper .

    • Result: An immediate blue/black spot confirms the presence of excess nitrous acid (Required).

    • Correction: If no color change, add additional

      
       (0.5 mmol aliquots) and re-test.
      
  • Quenching: Add solid Sulfamic Acid or Urea (approx. 50-100 mg) portion-wise until the starch-iodide test is negative. This destroys excess

    
     which could interfere with the subsequent coupling or substitution reaction.
    

Step 5: Utilization (Immediate)

  • The solution now contains 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzenediazonium chloride .

  • Transfer immediately via cannula to the pre-cooled solution of your coupling partner (e.g., phenol, CuCN/KCN for Sandmeyer) or nucleophile.

Process Visualization

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the protonation states and the diazotization flow.[1][3]

Diazotization_Mechanism Aniline Start: Triazole-Aniline (Neutral) Salt Bis-Hydrochloride Salt (Soluble) Aniline->Salt Protonation of NH2 & Triazole Acid Acidification (HCl, 3.0 eq) Acid->Salt Diazonium Target Diazonium Salt (Unstable Intermediate) Salt->Diazonium Electrophilic Attack Nitrite NaNO2 Addition (-5°C) Nitrosonium Nitrosonium Ion (NO+ Generation) Nitrite->Nitrosonium Acidic Dehydration Nitrosonium->Diazonium Decomp Phenol/Tars (Decomposition >5°C) Diazonium->Decomp Thermal Hydrolysis

Caption: Mechanistic pathway for the conversion of the triazole-aniline precursor to the diazonium salt, highlighting the critical intermediate salt formation.

Figure 2: Experimental Workflow Decision Tree

Workflow_Logic Start Start Reaction (0°C) AddAcid Add HCl (3.0 eq) Start->AddAcid CheckSol Is Substrate Soluble? AddCosolvent Add Acetic Acid (Co-solvent) CheckSol->AddCosolvent No AddNitrite Add NaNO2 Dropwise CheckSol->AddNitrite Yes AddAcid->CheckSol AddCosolvent->AddNitrite Test Starch-Iodide Test AddNitrite->Test Quench Quench with Urea Test->Quench Blue (Positive) AddMore Add 0.5 eq NaNO2 Test->AddMore White (Negative) Proceed Proceed to Coupling/Sandmeyer Quench->Proceed AddMore->Test

Caption: Step-by-step decision tree for the experimental execution, including solubility troubleshooting and endpoint verification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation during Nitrite Addition Formation of the diazonium salt exceeding solubility limits (common with Cl- counterions).Do not filter. The slurry is reactive. Ensure vigorous stirring. If viscosity is too high, add cold water.
Darkening / Tar Formation Temperature spike (>5°C) caused decomposition.[2]Reaction is likely compromised. Discard and restart with slower addition and better cooling.
No Reaction (Starch-Iodide Negative) Insufficient acid; the amine is not reacting with the nitrite effectively, or nitrite is decomposing to gas.Verify pH is < 2. Add more acid, then add fresh nitrite solution.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general diazotization protocols).

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Data on Aniline and Triazole properties).

  • Filo. (2026). Reaction of Aniline with Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl). (General mechanism confirmation).

  • Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles. (Context on triazole stability and synthesis).

  • BenchChem. (2025).[2] Managing temperature control during the diazotization of 4-chloro-2-nitroaniline. (Protocol adaptation for substituted anilines).

Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Process Development & Scale-Up Guide: 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

This application note details a scalable, industrial-grade protocol for the synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline (CAS: 114342-63-9).[1] This molecule is a critical "linker" intermediate used in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and next-generation antifungal agents.[1]

The Engineering Challenge

The primary difficulty in scaling this molecule lies in two areas:

  • Regioselectivity: 1,2,4-Triazoles have two nucleophilic nitrogens (N1 and N4).[1] Alkylation must favor the N1 position to avoid costly chromatographic separations.

  • Safety (Exotherms): The nitro-reduction step involves heterogeneous catalysis with hydrogen gas, presenting significant thermal and pressure hazards.[1]

Route Selection: The Convergent SNAr Approach

We reject the "Linear Phenol Route" (alkylation of 4-aminophenol) due to the competing nucleophilicity of the aniline nitrogen. Instead, we utilize a Convergent Nitro-Reduction Route .[1] This approach isolates the triazole-formation chemistry from the aniline handling, ensuring high purity.[1]

The Workflow:

  • Hydroxyethylation: 1,2,4-Triazole

    
     2-(1H-1,2,4-triazol-1-yl)ethanol.[1]
    
  • Etherification (SNAr): Coupling with 4-Chloronitrobenzene via Phase Transfer Catalysis (PTC).[1]

  • Reduction: Catalytic Hydrogenation (Pd/C) to the target aniline.[1]

Visualizing the Process Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for impurity control.

G Start 1,2,4-Triazole (Raw Material) Inter1 Intermediate 1: Triazole Ethanol Start->Inter1 Step 1: Ring Opening (140°C, No Solvent) Reagent1 Ethylene Carbonate (Green Reagent) Reagent1->Inter1 Inter2 Intermediate 2: Nitro Ether Inter1->Inter2 Step 2: S_NAr Coupling (Toluene, Reflux) Reagent2 4-Chloronitrobenzene + KOH / TBAB (PTC) Reagent2->Inter2 Final Target Product: Triazole Ethoxy Aniline Inter2->Final Step 3: Reduction (MeOH, 50°C, 3 bar) Step3 H2 / Pd/C (Hydrogenation) Step3->Final

Figure 1: Convergent synthesis strategy emphasizing the use of Ethylene Carbonate and Phase Transfer Catalysis (PTC) to minimize waste.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanol

Rationale: We use Ethylene Carbonate instead of 2-chloroethanol.[1] This avoids the use of genotoxic alkyl halides and eliminates the need for a halogen scavenger base. The reaction is driven by the release of CO₂, making it highly atom-efficient.

  • Reagents:

    • 1,2,4-Triazole (1.0 equiv)[1]

    • Ethylene Carbonate (1.05 equiv)[1]

    • Catalyst: Potassium Carbonate (0.05 equiv)[1]

  • Conditions: Melt fusion (solvent-free) at 140–150°C.

Protocol:

  • Charge 1,2,4-triazole (69.0 g, 1.0 mol) and ethylene carbonate (92.5 g, 1.05 mol) into a reactor equipped with an overhead stirrer and a reflux condenser (to catch minor sublimates).

  • Add K₂CO₃ (6.9 g).

  • Heat the mixture to 145°C . Evolution of CO₂ gas will be observed.

    • Critical Process Parameter (CPP): Maintain temperature >140°C to ensure complete decarboxylation.

  • Stir for 4–6 hours. Monitor by HPLC (Target: <0.5% residual triazole).

  • Workup: Cool to 80°C. Add Isopropyl Alcohol (IPA, 200 mL) to dissolve the melt.

  • Cool to 0–5°C to crystallize the product. Filter and wash with cold IPA.

  • Yield: ~85–90% (White crystalline solid).[1]

Step 2: SNAr Coupling (The "Nitro Ether" Intermediate)

Rationale: 4-Chloronitrobenzene is cheaper than the fluoro-analog.[1] However, the chloride is a poorer leaving group.[1] We overcome this by using Phase Transfer Catalysis (TBAB) in a biphasic system (Toluene/Solid KOH) or a solid-liquid interface.[1] This avoids using DMF/DMSO, which are difficult to remove during aqueous workup.[1]

  • Reagents:

    • 2-(1H-1,2,4-triazol-1-yl)ethanol (Intermediate 1) (1.0 equiv)[1]

    • 4-Chloronitrobenzene (1.05 equiv)[1]

    • Base: KOH pellets (2.5 equiv) — Must be ground/powdered.[1]

    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]

    • Solvent: Toluene (5-6 volumes)[1]

Protocol:

  • Suspend Intermediate 1 (113 g, 1.0 mol) and powdered KOH (140 g, 2.5 mol) in Toluene (600 mL).

  • Add TBAB (16 g). Stir at ambient temperature for 30 mins to deprotonate the alcohol.

  • Add 4-Chloronitrobenzene (165 g, 1.05 mol).

  • Heat to Reflux (110°C) with vigorous stirring.

    • Mechanism Note: The TBAB transports the alkoxide anion into the organic phase to attack the nitrobenzene.

  • Reaction Time: 8–12 hours.

  • Workup:

    • Cool to 25°C. Add Water (500 mL) to dissolve salts.

    • Separate phases. Wash organic layer with 1N NaOH (to remove unreacted alcohol) and then Brine.[1]

    • Concentrate Toluene to ~30% volume and add Heptane to precipitate the Nitro Ether.

  • Yield: ~80–85% (Pale yellow solid).

Step 3: Catalytic Hydrogenation to Target Aniline

Rationale: Catalytic hydrogenation is cleaner than Fe/HCl reduction (Bechamp), which generates massive iron sludge waste.[1] We use Pd/C at moderate pressure.

  • Reagents:

    • Nitro Ether Intermediate (from Step 2)[1]

    • Catalyst: 5% Pd/C (50% wet) — Load: 2 wt% relative to substrate.[1]

    • Solvent: Methanol or Ethanol.[2][3]

Protocol:

  • Safety Check: Inert the autoclave with Nitrogen (3x cycles). Pd/C is pyrophoric when dry; keep it wet.[2]

  • Charge Nitro Ether (100 g) and Methanol (500 mL).

  • Add Pd/C catalyst (2.0 g dry basis).

  • Pressurize with Hydrogen to 3–5 bar (45–75 psi) .

  • Heat to 50°C .

    • Exotherm Warning: The reaction is highly exothermic. Control heat ramp and H₂ feed rate.

  • Stir until H₂ uptake ceases (approx. 2–4 hours).

  • Filtration: Filter hot through a Celite bed to remove catalyst.

    • Note: The product is highly soluble in hot methanol.

  • Isolation: Concentrate filtrate and swap solvent to Ethyl Acetate/Heptane for crystallization.

  • Final Yield: ~90–95% (Off-white to tan solid).

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 60–70% (3 Steps)Calculated from 1,2,4-Triazole
Purity (HPLC) > 99.0%Area %
Impurity A < 0.10%4-Chloroaniline (from unreacted starting material)
Impurity B < 0.15%N4-isomer (Regioisomer from Step 1)
Appearance Off-white crystalline powderOxidation turns it brown over time
Melting Point 108–112°C

Troubleshooting & Critical Controls

Impurity Management Logic

The following diagram details how to handle common deviations during the process.

Logic Problem Deviation Detected Check1 High N4-Isomer? (>2% in Step 1) Problem->Check1 Action1 Recrystallize from IPA (N4 is more soluble) Check1->Action1 Yes Check2 Incomplete S_NAr? (>1% Nitrobenzene) Check1->Check2 No Action2 Increase TBAB load or Stirring Speed Check2->Action2 Yes Check3 Colored Product? Check2->Check3 No Action3 Carbon Treatment (during Step 3 filtration) Check3->Action3 Yes

Figure 2: Troubleshooting logic for common process deviations.

Key Safety Notes
  • Ethylene Carbonate: While "green," it decomposes to CO₂.[1] Ensure reactor venting is sized correctly to prevent over-pressurization during Step 1.

  • Hydrogenation: Always purge the reactor with N₂ before introducing H₂. Monitor the exotherm closely at the initiation of the reaction (approx. 15 mins after H₂ introduction).[1]

References

  • Catalytic Hydrogenation Safety: Vertex AI Search. "Catalytic Hydrogenation of Nitrobenzene Safety Table." Scribd. [Link]

  • Triazole Synthesis via Ethylene Carbonate: Google Patents.[1] "Synthesizing process of 1H-1,2,4-triazole (CN105906575A)."[1]

  • Phase Transfer Catalysis in SNAr: Ji, H., et al.[1] "Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one." Polish Journal of Chemical Technology, 2017.[1][4] [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Ether and Amine Functional Groups in Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, triazole derivatives stand out for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The efficacy of these compounds is often dictated by the specific functional groups appended to the triazole core. Among these, ether (C-O-C) and amine (N-H, C-N) functionalities play a pivotal role in modulating the physicochemical and pharmacological properties of the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of these derivatives, providing a unique vibrational fingerprint of the molecule.[2]

This guide provides an in-depth comparison of the FTIR spectral signatures of ether and amine functional groups within triazole derivatives. We will delve into the characteristic absorption bands, explore the nuances of spectral interpretation, and provide a validated experimental protocol for accurate and reproducible analysis.

Understanding the Vibrational Landscape: Ethers vs. Amines in Triazoles

The infrared spectrum is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[3] The former is instrumental for identifying key functional groups, while the latter, with its complex pattern of absorptions, is unique to the overall molecular structure.

The Ether Linkage (C-O-C): A Subtle but Significant Signature

The most prominent feature of an ether in an FTIR spectrum is the C-O-C stretching vibration, which typically appears as a strong, sharp band in the 1300-1000 cm⁻¹ region.[4][5] The exact position of this band is sensitive to the nature of the carbon atoms attached to the oxygen.

  • Aliphatic Ethers: Exhibit a strong C-O-C stretching band between 1150 and 1085 cm⁻¹.[6]

  • Aromatic (Aryl) Ethers: The C-O-C stretching vibration is observed at a higher frequency, typically in the 1275-1200 cm⁻¹ range, due to the strengthening of the C-O bond by resonance with the aromatic ring. A second, weaker band can also be observed around 1075-1020 cm⁻¹.

  • Mixed Aliphatic-Aromatic Ethers: These compounds will show characteristic bands for both types of C-O bonds.[5]

In the context of triazole derivatives, the presence of an ether linkage can be confirmed by a strong absorption in the 1250-1000 cm⁻¹ range. It is crucial to distinguish this from other absorptions in the fingerprint region.

The Amine Functionality (N-H, C-N): A More Conspicuous Marker

Amines offer a richer set of characteristic vibrations in the FTIR spectrum, making them generally easier to identify than ethers.[7] The key absorptions are associated with N-H stretching, N-H bending, and C-N stretching.

  • N-H Stretching: This is a highly diagnostic absorption found in the 3500-3300 cm⁻¹ region.[7][8] The number and appearance of the peaks in this region can differentiate between primary, secondary, and tertiary amines.

    • Primary Amines (R-NH₂): Exhibit two distinct bands—an asymmetric stretch at a higher wavenumber (around 3400-3300 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 3330-3250 cm⁻¹).[8]

    • Secondary Amines (R₂-NH): Show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[8][9]

    • Tertiary Amines (R₃-N): Lack an N-H bond and therefore do not show any absorption in this region.[8][9][10]

  • N-H Bending: Primary amines display a medium to strong scissoring vibration between 1650 and 1580 cm⁻¹.[8] Secondary amines show a weaker N-H bending band.[11]

  • C-N Stretching: The C-N stretching vibration provides further evidence for the presence of an amine.

    • Aliphatic Amines: Absorb in the 1250-1020 cm⁻¹ range.[8][12]

    • Aromatic Amines: Show a stronger absorption at a higher frequency, between 1335 and 1250 cm⁻¹.[8]

The Triazole Core: The Constant Backdrop

The triazole ring itself gives rise to several characteristic absorptions that will be present in the spectra of all its derivatives. These include:

  • C-H Aromatic Stretching: Typically observed around 3100-3000 cm⁻¹.[13]

  • C=N and N=N Stretching: These vibrations of the triazole ring usually appear in the 1600-1400 cm⁻¹ region.[1][14]

  • C-N Stretching: Absorptions for the C-N bonds within the triazole ring are found in the 1365-1313 cm⁻¹ range.[1]

Comparative Analysis: A Side-by-Side Look

To illustrate the differences, let's consider hypothetical triazole derivatives: one with a methoxy (ether) substituent and another with an amino (primary amine) substituent.

Vibrational Mode Methoxy-Triazole Derivative (Ether) Amino-Triazole Derivative (Amine) Reference Range (cm⁻¹) Intensity
N-H Stretch AbsentTwo bands (asymmetric and symmetric)3500-3300[8]Medium
Aromatic C-H Stretch PresentPresent3100-3000[13]Medium
Aliphatic C-H Stretch PresentAbsent3000-2850[12]Strong
N-H Bend AbsentPresent1650-1580[8]Medium-Strong
C=N, N=N Stretch (Triazole) PresentPresent1600-1400[1][14]Medium
C-N Stretch (Triazole) PresentPresent1365-1313[1]Medium
C-O-C Stretch (Ether) Present (strong, sharp)Absent1250-1000[4]Strong
C-N Stretch (Amine) AbsentPresent1335-1250 (aromatic)[8]Strong

Experimental Protocol for FTIR Analysis

This protocol outlines a self-validating system for obtaining high-quality FTIR spectra of triazole derivatives.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample holder (e.g., KBr pellet press, ATR accessory).

  • Potassium bromide (KBr), spectroscopic grade, oven-dried.

  • Agate mortar and pestle.

  • Spatula.

  • Sample of triazole derivative (solid).

  • Nitrogen or dry air purge for the spectrometer.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet method is a common technique for solid samples, providing good spectral resolution. KBr is transparent to IR radiation in the mid-IR region.

    • Grind 1-2 mg of the triazole derivative sample in an agate mortar.

    • Add approximately 100-200 mg of oven-dried spectroscopic grade KBr.

    • Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet die and press under vacuum (approximately 8-10 tons) for 2-5 minutes to form a transparent or translucent pellet.

  • Spectrometer Preparation:

    • Rationale: Purging the sample compartment with dry nitrogen or air minimizes interference from atmospheric water vapor and carbon dioxide.

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment for at least 15-30 minutes before analysis.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the empty sample compartment (or a pure KBr pellet) is necessary to subtract the spectral contributions of the atmosphere and the KBr matrix.

    • Place the empty sample holder (or a blank KBr pellet) in the beam path.

    • Collect a background spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Rationale: The sample spectrum is collected under the same conditions as the background for accurate subtraction.

    • Place the KBr pellet containing the sample in the sample holder.

    • Collect the sample spectrum using the same number of scans and resolution as the background.

  • Data Processing and Analysis:

    • Rationale: Proper data processing is crucial for accurate interpretation.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to obtain a flat baseline.

    • Identify and label the characteristic absorption peaks.

    • Compare the observed peak positions with established correlation charts and literature data for ethers, amines, and triazoles.

Visualizing the Analysis

Molecular Structure of a Representative Triazole Derivative

Caption: Generalized structure of a 1,2,4-triazole with ether and amine substituents.

FTIR Analysis Workflow

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Interpretation Sample Triazole Derivative Grind Grind & Mix Sample->Grind KBr KBr KBr->Grind Press Press into Pellet Grind->Press Background Acquire Background SampleSpec Acquire Sample Spectrum Press->SampleSpec Background->SampleSpec Subtract Process Data Processing SampleSpec->Process Identify Identify Peaks Process->Identify Compare Compare to References Identify->Compare Conclude Structural Conclusion Compare->Conclude

Caption: A streamlined workflow for the FTIR analysis of triazole derivatives.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural characterization of triazole derivatives. By carefully analyzing the characteristic absorption bands in the mid-infrared region, researchers can confidently identify and differentiate between ether and amine functional groups. A thorough understanding of the expected vibrational frequencies, coupled with a robust experimental protocol, ensures the generation of high-quality, interpretable data, which is paramount in the fields of drug discovery and materials science.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

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